cis-Diethyl 1-benzylazetidine-2,4-dicarboxylate cis-Diethyl 1-benzylazetidine-2,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13648572
InChI: InChI=1S/C16H21NO4/c1-3-20-15(18)13-10-14(16(19)21-4-2)17(13)11-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3/t13-,14+
SMILES: CCOC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OCC
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol

cis-Diethyl 1-benzylazetidine-2,4-dicarboxylate

CAS No.:

Cat. No.: VC13648572

Molecular Formula: C16H21NO4

Molecular Weight: 291.34 g/mol

* For research use only. Not for human or veterinary use.

cis-Diethyl 1-benzylazetidine-2,4-dicarboxylate -

Specification

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
IUPAC Name diethyl (2R,4S)-1-benzylazetidine-2,4-dicarboxylate
Standard InChI InChI=1S/C16H21NO4/c1-3-20-15(18)13-10-14(16(19)21-4-2)17(13)11-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3/t13-,14+
Standard InChI Key DXLXLBWDINXHBH-OKILXGFUSA-N
Isomeric SMILES CCOC(=O)[C@H]1C[C@H](N1CC2=CC=CC=C2)C(=O)OCC
SMILES CCOC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OCC
Canonical SMILES CCOC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OCC

Introduction

Structural Characteristics

Molecular Architecture

The compound features a four-membered azetidine ring substituted at positions 1, 2, and 4. The benzyl group at position 1 and ethyl ester groups at positions 2 and 4 create a cis-configuration, as confirmed by its IUPAC name: diethyl (2R,4S)-1-benzylazetidine-2,4-dicarboxylate. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₆H₂₁NO₄
Molecular Weight291.34 g/mol
Stereochemistry(2R,4S) configuration
Canonical SMILESCCOC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OCC
PubChem CID102218591

The azetidine ring introduces strain, influencing reactivity, while the benzyl and ester groups enhance solubility in organic solvents .

Spectroscopic Identification

  • InChIKey: DXLXLBWDINXHBH-OKILXGFUSA-N

  • NMR Data: While specific spectra are unavailable, analogous azetidine dicarboxylates exhibit characteristic peaks for ester carbonyls (~170 ppm in ¹³C NMR) and benzyl protons (δ 7.2–7.4 ppm in ¹H NMR) .

Synthesis Methods

General Pathways

Synthesis typically involves multi-step sequences:

  • Azetidine Ring Formation: Cyclization of β-amino alcohols or [2+2] cycloadditions.

  • Benzylation: Introducing the benzyl group via alkylation of the azetidine nitrogen.

  • Esterification: Diethyl ester installation using acyl chlorides or transesterification .

Chemical Reactivity

Functional Group Transformations

  • Ester Hydrolysis: Under acidic or basic conditions, ethyl esters hydrolyze to carboxylic acids, enabling further derivatization.

  • Benzyl Group Removal: Hydrogenolysis (H₂/Pd-C) cleaves the benzyl group, yielding a secondary amine .

  • Ring-Opening Reactions: Nucleophilic attack at the strained azetidine ring (e.g., by amines or thiols) generates open-chain intermediates .

Stability Considerations

The compound is stable under inert atmospheres but prone to hydrolysis in humid environments. Storage at −20°C in anhydrous solvents is recommended.

Applications

Medicinal Chemistry

  • Scaffold Development: The azetidine core serves as a rigid template for designing conformationally restricted drug candidates .

  • Prodrug Synthesis: Ethyl esters act as prodrug motifs, enhancing membrane permeability.

Materials Science

  • Ligand Design: Coordination to metal centers (e.g., Cu²⁺) for catalytic applications .

Comparative Analysis

CompoundMolecular FormulaMolecular Weight (g/mol)Key Differences
cis-Diethyl 1-benzylazetidine-2,4-dicarboxylateC₁₆H₂₁NO₄291.34Ethyl esters, (2R,4S) configuration
Dimethyl 1-benzylazetidine-2,4-dicarboxylate C₁₄H₁₇NO₄263.29Methyl esters, reduced lipophilicity
Diethyl cis-cyclopropane-1,2-dicarboxylate C₉H₁₄O₄186.20Cyclopropane ring, no nitrogen

The diethyl variant’s higher molecular weight and ester bulkiness may enhance solubility compared to dimethyl analogues .

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